molecular formula C17H18FN5O3 B2725355 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide CAS No. 899945-58-5

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2725355
CAS No.: 899945-58-5
M. Wt: 359.361
InChI Key: YEZYVRIMDMRTMY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .

Scientific Research Applications

Translocator Protein Ligands

Compounds closely related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl-analogues of pyrazolo[1,5-a]pyrimidines, similar in structure to the specified compound, displayed subnanomolar affinity for TSPO, comparable to that of known ligands. Their potential as in vivo PET-radiotracers for neuroinflammation was confirmed through brain uptake and local accumulation in a rodent model, highlighting the significant role of such compounds in neuroinflammatory research (Damont et al., 2015).

FLT3 Inhibitor for Psoriasis Treatment

Another research application of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, involves their use as FMS-like tyrosine kinase 3 (FLT3) inhibitors. These compounds have been identified as potential treatments for psoriasis, a chronic T-cell-mediated autoimmune disease. Optimization of a lead compound led to the discovery of several potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, with no recurrence observed after the last administration. This indicates the potential of pyrazolo[3,4-d]pyrimidine derivatives as drug candidates for psoriasis treatment (Li et al., 2016).

Cytotoxic Activity Against Cancer Cell Lines

In the field of oncology, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized and evaluated for their anticancer activity. One compound showed appreciable growth inhibition against various cancer cell lines, indicating the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment (Al-Sanea et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given the reported activities of related compounds, it may be of interest to investigate its potential as an antiviral, antimicrobial, or antitumor agent .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)21-14(24)9-26-12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYVRIMDMRTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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